molecular formula C18H22N2O5S3 B4839365 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine

1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine

Cat. No. B4839365
M. Wt: 442.6 g/mol
InChI Key: RMYCESKBFYVHSA-UHFFFAOYSA-N
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Description

1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET has been used in various scientific studies to investigate the mechanism of action of proteins, enzymes, and ion channels.

Mechanism of Action

1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine modifies cysteine residues in proteins by adding a sulfonate group. This modification can alter the function of the protein by changing the charge or conformation of the cysteine residue. This alteration can affect the protein's interaction with other molecules, such as substrates or inhibitors.
Biochemical and Physiological Effects:
1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been used to investigate the function of ion channels, enzymes, and proteins involved in signal transduction pathways. 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine can alter the function of these molecules by modifying cysteine residues, which can affect their interaction with other molecules.

Advantages and Limitations for Lab Experiments

1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments. It is a selective reagent that can modify cysteine residues without affecting other amino acids. It is also a stable compound that can be stored for long periods. However, there are some limitations to using 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine. It can only modify cysteine residues that are accessible to the reagent, which may limit its use in some proteins. Additionally, the modification of cysteine residues can affect the function of the protein in unpredictable ways, which may complicate data interpretation.

Future Directions

There are several future directions for the use of 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine in scientific research. One area of interest is the investigation of the role of cysteine residues in disease-related proteins. 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine can be used to investigate the function of cysteine residues in proteins involved in cancer, neurodegenerative diseases, and other disorders. Another area of interest is the development of new reagents that can modify other amino acids in proteins. This could expand the range of proteins that can be studied using chemical modification techniques. Finally, the use of 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, could provide new insights into the structure and function of proteins.

Scientific Research Applications

1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine is widely used in scientific research to investigate the mechanism of action of proteins, enzymes, and ion channels. It is an effective tool for studying the function of cysteine residues in proteins. 1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine can selectively modify cysteine residues by adding a sulfonate group, which can alter the function of the protein. This modification can be used to investigate the role of cysteine residues in protein function and structure.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(22,23)14-8-17(21)19-9-11-20(12-10-19)28(24,25)18-3-2-13-26-18/h2-7,13H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYCESKBFYVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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